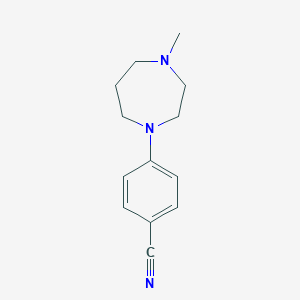

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(4-methyl-1,4-diazepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRMQRYMWJWCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592393 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-80-8 | |

| Record name | 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a key intermediate in contemporary drug discovery. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic strategies, including the Buchwald-Hartwig amination and a plausible reductive amination approach. Each methodology is presented with a thorough discussion of the underlying mechanistic principles, step-by-step experimental protocols, and essential characterization data. The guide is designed to be a self-validating resource, grounded in established chemical literature and augmented with practical insights to facilitate successful laboratory synthesis.

Introduction: The Significance of the 4-(Diazepan-1-yl)benzonitrile Scaffold

The this compound moiety is an emerging pharmacophore in medicinal chemistry. The diazepine ring system is a privileged scaffold, appearing in a multitude of biologically active compounds, including central nervous system agents and anticancer therapeutics.[1] The fusion of this heterocyclic system with a benzonitrile unit introduces a versatile chemical handle for further molecular elaboration and can contribute to favorable pharmacokinetic properties. The nitrile group, in particular, is a known bioisostere for various functional groups and can participate in key binding interactions with biological targets.[2] This guide focuses on the practical synthesis of this important building block, providing the necessary detail to empower researchers in their drug discovery endeavors.

Strategic Analysis of Synthetic Routes

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable approaches involve the formation of the aryl-nitrogen bond as the key step. This guide will focus on two primary strategies: the palladium-catalyzed Buchwald-Hartwig amination and a reductive amination pathway.

Strategy A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the coupling of aryl halides with amines.[3][4][5] This reaction is often the method of choice due to its high functional group tolerance and broad substrate scope.

Two plausible pathways exist within this strategy:

-

Pathway A1: Direct coupling of an aryl halide with pre-synthesized 1-methyl-1,4-diazepane.

-

Pathway A2: Coupling of an aryl halide with 1,4-diazepane, followed by N-methylation of the resulting secondary amine.

The choice between these pathways may depend on the availability and stability of the starting materials, as well as the desired purification strategy.

Strategy B: Reductive Amination

While less common for the direct arylation of amines, a reductive amination approach could be envisaged, particularly for the synthesis of the 1-methyl-1,4-diazepane precursor. This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[2][6]

Detailed Experimental Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of this compound, based on established literature precedents.

Synthesis of Starting Material: 1-Methyl-1,4-diazepane

A reliable synthesis of 1-methyl-1,4-diazepane is a prerequisite for the Buchwald-Hartwig amination (Pathway A1). A common method involves the reductive amination of a suitable precursor.

Protocol 1: Synthesis of 1-Methyl-1,4-diazepane

| Step | Procedure | Reagents and Materials | Rationale |

| 1 | To a solution of 1,4-diazepane (1.0 eq) in methanol is added formaldehyde (37% in water, 1.1 eq) at 0 °C. | 1,4-diazepane, Formaldehyde, Methanol | Formation of the intermediate iminium ion. |

| 2 | The reaction mixture is stirred at room temperature for 2 hours. | - | Completion of iminium ion formation. |

| 3 | Sodium borohydride (1.5 eq) is added portion-wise at 0 °C. | Sodium borohydride | In situ reduction of the iminium ion to the N-methylated product. |

| 4 | The reaction is stirred at room temperature overnight. | - | Ensure complete reduction. |

| 5 | The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with brine. | Dichloromethane, Brine | Work-up to remove inorganic salts. |

| 6 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford 1-methyl-1,4-diazepane. | Anhydrous sodium sulfate | Isolation of the product. |

Pathway A1: Buchwald-Hartwig Amination of 4-Bromobenzonitrile with 1-Methyl-1,4-diazepane

This is the most direct route to the target compound.

Protocol 2: Synthesis of this compound

| Step | Procedure | Reagents and Materials | Rationale |

| 1 | A flame-dried Schlenk flask is charged with Pd(OAc)2 (2 mol%), X-Phos (4 mol%), and cesium carbonate (1.4 eq). | Pd(OAc)2, X-Phos, Cs2CO3 | Assembly of the catalytic system under inert conditions. |

| 2 | The flask is evacuated and backfilled with argon three times. | Argon | To ensure an oxygen-free atmosphere. |

| 3 | 4-Bromobenzonitrile (1.0 eq) and 1-methyl-1,4-diazepane (1.2 eq) are added, followed by anhydrous toluene. | 4-Bromobenzonitrile, 1-Methyl-1,4-diazepane, Toluene | Addition of reactants and solvent. |

| 4 | The reaction mixture is heated to 110 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. | - | Thermal activation of the catalytic cycle. |

| 5 | The reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. | Celite, Ethyl acetate | Removal of the catalyst and inorganic salts. |

| 6 | The filtrate is concentrated, and the residue is purified by column chromatography on silica gel. | Silica gel, appropriate eluent | Purification of the final product. |

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of Pd(OAc)2 as the palladium source and X-Phos as a bulky, electron-rich phosphine ligand is based on their proven efficacy in C-N cross-coupling reactions, particularly with challenging substrates.[7]

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.

-

Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of reaction.

Pathway A2: Two-Step Synthesis via 4-(1,4-Diazepan-1-yl)benzonitrile

This pathway may be advantageous if 1,4-diazepane is more readily available than its N-methylated counterpart.

Protocol 3: Synthesis of 4-(1,4-Diazepan-1-yl)benzonitrile

This step is analogous to Protocol 2, using 1,4-diazepane instead of 1-methyl-1,4-diazepane.

Protocol 4: N-Methylation of 4-(1,4-Diazepan-1-yl)benzonitrile

| Step | Procedure | Reagents and Materials | Rationale |

| 1 | To a solution of 4-(1,4-diazepan-1-yl)benzonitrile (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (2.0 eq). | 4-(1,4-Diazepan-1-yl)benzonitrile, K2CO3, Acetonitrile | Setting up the reaction with a base. |

| 2 | Methyl iodide (1.2 eq) is added dropwise at room temperature. | Methyl iodide | The methylating agent. |

| 3 | The reaction is stirred at room temperature for 12 hours. | - | To ensure complete methylation. |

| 4 | The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. | Water, Dichloromethane | Work-up to remove inorganic salts. |

| 5 | The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. | Anhydrous sodium sulfate | Isolation of the product. |

| 6 | The crude product is purified by column chromatography. | Silica gel, appropriate eluent | Purification of the final product. |

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic strategies discussed.

Caption: Synthetic strategies for this compound.

Characterization Data

Accurate characterization of the final product is crucial for its use in research and development. The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Data |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| Appearance | Solid[8] |

| ¹H NMR (400 MHz, CDCl₃, predicted) | δ 7.50-7.45 (m, 2H, Ar-H), 6.80-6.75 (m, 2H, Ar-H), 3.50-3.45 (t, 2H), 2.80-2.75 (t, 2H), 2.65-2.60 (m, 4H), 2.35 (s, 3H, N-CH₃), 2.00-1.90 (m, 2H). |

| ¹³C NMR (100 MHz, CDCl₃, predicted) | δ 152.0 (C-Ar), 133.5 (CH-Ar), 120.0 (C-CN), 115.0 (CH-Ar), 105.0 (C-Ar), 58.0 (N-CH₂), 55.0 (N-CH₂), 48.0 (N-CH₂), 46.0 (N-CH₃), 28.0 (CH₂). |

| Mass Spectrometry (ESI+) | m/z = 216.1495 [M+H]⁺ |

Note: Predicted NMR data is based on analogous structures and chemical shift databases. Actual experimental data may vary.[9][10][11][12]

Conclusion

This technical guide has outlined robust and scientifically sound methodologies for the synthesis of this compound. The presented Buchwald-Hartwig amination protocols offer a reliable and scalable route to this important medicinal chemistry building block. By providing detailed experimental procedures, a rationale for the chosen conditions, and expected characterization data, this document serves as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of N-aryl heterocyclic compounds.

References

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2024, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 9, 2024, from [Link]

-

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 9, 2024, from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 9, 2024, from [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 9, 2024, from [Link]

-

Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

- Preparation of benzonitrile. (n.d.). Google Patents.

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved January 9, 2024, from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 9, 2024, from [Link]

- Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. (n.d.). Google Patents.

- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (n.d.). Google Patents.

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 9, 2024, from [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved January 9, 2024, from [Link]

- Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. (n.d.). Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley-VCH. Retrieved January 9, 2024, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 9, 2024, from [Link]

-

The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 9, 2024, from [Link]

-

Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

Sources

- 1. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. rsc.org [rsc.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of the novel compound 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction

This compound is a heterocyclic compound featuring a benzonitrile moiety attached to a 1-methyl-1,4-diazepane ring. The presence of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity.[1][2] The nitrile group, a versatile functional group, can participate in various chemical transformations and may contribute to the molecule's overall pharmacological profile. This guide synthesizes available data and provides expert insights into the characteristics and potential of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | [3] |

| Molecular Weight | 215.29 g/mol | [3] |

| CAS Number | 166438-80-8 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 92.5-94.5 °C | [4] |

| Boiling Point | 371.5 °C at 760 mmHg | [4] |

| Solubility | No data available. Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | |

| InChI Key | LWRMQRYMWJWCLS-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity

Proposed Synthesis Workflow

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology (Proposed)

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1-methyl-1,4-diazepane (1.1 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a base, for instance, potassium carbonate (2.0 equivalents).

-

Add 4-fluorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture at an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMSO is chosen to facilitate the nucleophilic aromatic substitution by effectively solvating the potassium carbonate and increasing the nucleophilicity of the diazepine.

-

Base: Potassium carbonate is a common and effective base for this type of reaction, deprotonating the secondary amine of the diazepine to enhance its nucleophilicity.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient aromatic ring.

Reactivity

The benzonitrile moiety offers a reactive handle for further chemical modifications. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing avenues for the synthesis of a diverse library of derivatives. The tertiary amines within the diazepine ring can be quaternized.

Analytical Characterization

Detailed experimental spectral data for this compound is not publicly available. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.[5][6][7]

Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons of the benzonitrile ring (likely two doublets in the range of 6.8-7.6 ppm). Methylene protons of the diazepine ring (complex multiplets between 2.5-4.0 ppm). A singlet for the N-methyl group (around 2.3-2.5 ppm). |

| ¹³C NMR | Aromatic carbons of the benzonitrile ring (signals between 110-155 ppm, including the nitrile carbon around 118-120 ppm). Methylene carbons of the diazepine ring (signals in the aliphatic region, 40-60 ppm). A signal for the N-methyl carbon (around 45 ppm). |

| FT-IR (cm⁻¹) | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic groups (2800-3100 cm⁻¹). C=C stretching vibrations of the aromatic ring (1500-1600 cm⁻¹). C-N stretching vibrations (1100-1300 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z 216.1495. |

Analytical Workflow

Figure 2: A typical workflow for the analytical characterization of the synthesized compound.

Potential Applications and Future Directions

The 1,4-diazepane nucleus is a core component of many biologically active compounds, including those with anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The structural similarity of the 1,4-diazepane moiety to the benzodiazepine class of drugs suggests that this compound could be investigated for its activity on the central nervous system.[8][9][10][11]

Potential Research Areas:

-

CNS Activity: Screening for anxiolytic, sedative, and anticonvulsant properties is a logical starting point, given the prevalence of these activities in related structures.

-

Receptor Binding Assays: Investigating the binding affinity of the compound to various CNS receptors, such as GABA-A receptors, would provide insight into its mechanism of action.

-

Derivative Synthesis: The reactivity of the nitrile group can be exploited to synthesize a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Safety and Toxicology

No specific toxicological data for this compound is available. As a novel chemical entity, it should be handled with appropriate care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

For related N-aryl-1,4-diazepane compounds, potential toxicological concerns may be associated with their effects on the central nervous system, including sedation and motor impairment at high doses.

Conclusion

This compound is a compound of interest for further investigation, primarily due to the presence of the biologically relevant 1,4-diazepane scaffold. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. The potential for CNS activity warrants further pharmacological evaluation to unlock the therapeutic promise of this and related molecules.

References

-

Benzonitrile, 4-methyl- - the NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved January 12, 2026, from [Link]

-

Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam - Frontiers. (2022). Retrieved January 12, 2026, from [Link]

-

Diazepam - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (n.d.). Retrieved January 12, 2026, from [Link]

-

Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (n.d.). Retrieved January 12, 2026, from [Link]

-

4-METHYL BENZONITRILE Exporter, Supplier from Palghar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Experimental and theoretical investigation of spectroscopic properties of diazepam. (n.d.). Retrieved January 12, 2026, from [Link]

-

General formula of 1,4-benzodiazepines. Diazepam is the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2020). Retrieved January 12, 2026, from [Link]

-

Diazepam [USAN:USP:INN:BAN:JAN] - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Diazepam - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of 1,4-diazepanes and benzo[b][3][12]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. | Semantic Scholar. (2020). Retrieved January 12, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 6. Diazepam [webbook.nist.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Diazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, identified by the CAS number 166438-80-8 , is a heterocyclic compound featuring a benzonitrile moiety linked to a methyl-substituted diazepane ring.[1] This structure is of significant interest in medicinal chemistry and drug discovery. The diazepine core is a recognized "privileged structure," known for its ability to bind to a variety of biological targets, while the benzonitrile group can serve as a versatile chemical handle or a key pharmacophoric element.[2][3] This guide provides an in-depth overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 166438-80-8 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, 4-(4-methylhomopiperazin-1-yl)benzonitrile | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a nucleophilic aromatic substitution or a cross-coupling reaction. A prevalent and efficient method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4][5] This reaction is widely employed in pharmaceutical research due to its broad substrate scope and functional group tolerance.[4]

The logical synthetic approach involves the coupling of 4-fluorobenzonitrile or 4-bromobenzonitrile with 1-methyl-1,4-diazepane. The choice of an appropriate palladium catalyst, a phosphine ligand (such as BINAP or X-Phos), and a base is critical for achieving high yields.[6][7][8]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the title compound via a Buchwald-Hartwig amination reaction.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Fluorobenzonitrile

-

1-Methyl-1,4-diazepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous Toluene

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (e.g., 2 mol%), X-Phos (e.g., 4 mol%), and potassium tert-butoxide (e.g., 1.4 equivalents).

-

Addition of Reactants: Add anhydrous toluene, followed by 4-fluorobenzonitrile (1.0 equivalent) and 1-methyl-1,4-diazepane (1.2 equivalents).

-

Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

The 1,4-diazepane scaffold is a key component in a number of biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, and anticancer agents.[2] The benzonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as a tetrazole or a carboxylic acid, which are important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Derivatives of this compound could be investigated for their potential as:

-

CNS Agents: The diazepine structure is well-known for its activity in the central nervous system.

-

Kinase Inhibitors: The aminobenzonitrile core is a common feature in many kinase inhibitors, where the nitrogen atoms can form key interactions within the ATP-binding site of kinases.[3]

-

Receptor Antagonists: For example, related 1,4-benzodiazepin-2-one derivatives have been developed as potent and selective gastrin/cholecystokinin-B receptor antagonists.[9]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for laboratory research use only.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, primarily through robust methods like the Buchwald-Hartwig amination, is well-established. The presence of the diazepine and benzonitrile moieties offers numerous possibilities for derivatization and the exploration of diverse biological activities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in their scientific endeavors.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

- Google Patents.

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

-

Wiley Online Library. Synthesis of 2-(4-substitutedbenzyl-[1][10]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][10][11]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. [Link]

-

ACS Publications. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. [Link]

-

Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

-

Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

National Center for Biotechnology Information. New 1,4-benzodiazepin-2-one Derivatives as gastrin/cholecystokinin-B Antagonists. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. New 1,4-benzodiazepin-2-one derivatives as gastrin/cholecystokinin-B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1208476-35-0|4-(1,4-Diazepan-1-ylmethyl)benzonitrile dihydrochloride|BLD Pharm [bldpharm.com]

- 11. parchem.com [parchem.com]

An In-depth Technical Guide to 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile, a molecule of interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, plausible synthetic routes, potential biological significance, and essential analytical and safety considerations.

Core Compound Identification and Physicochemical Properties

This compound is a substituted benzonitrile featuring a 1-methyl-1,4-diazepane moiety. Its unique structure, combining a rigid aromatic nitrile group with a flexible saturated heterocyclic system, makes it a subject of investigation in drug discovery.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 166438-80-8 | [1][2] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Canonical SMILES | CN1CCCN(CC1)C2=CC=C(C=C2)C#N | [2] |

| InChI | InChI=1S/C13H17N3/c1-15-7-2-8-16(10-9-15)13-5-3-12(11-14)4-6-13/h3-6H,2,7-10H2,1H3 | [1] |

| InChIKey | LWRMQRYMWJWCLS-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

| Melting Point | 92.5-94.5 °C | [2] |

Synonyms: This compound is also known by several other names, including 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, 4-(4-methylhomopiperazin-1-yl)benzonitrile, and Benzonitrile, 4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-.[1][2]

Synthesis and Chemical Logic

A likely synthetic approach involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with 1-methyl-1,4-diazepane.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Materials: 4-Fluorobenzonitrile is an ideal starting material due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. 1-Methyl-1,4-diazepane serves as the nucleophile.

-

Reaction Conditions: The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the reactants and to allow for the higher temperatures often required for SNAr reactions.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrofluoric acid (HF) formed as a byproduct, thereby driving the reaction to completion.

-

Purification: The final product would likely be purified using column chromatography on silica gel to separate it from any unreacted starting materials and byproducts.

Detailed, Step-by-Step Hypothetical Protocol:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per mmol of limiting reagent) is added 1-methyl-1,4-diazepane (1.1-1.2 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

The reaction mixture is heated to 120-150 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure this compound.

Biological Activity and Medicinal Chemistry Context

The structural motifs within this compound suggest potential interactions with biological targets, particularly within the central nervous system (CNS).

-

The 1,4-Diazepane Moiety: The 1,4-diazepane core is a key structural feature of many biologically active compounds, most notably the benzodiazepines.[3][4] Benzodiazepines, such as diazepam, are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] The presence of the 1,4-diazepane ring in the target molecule suggests that it could potentially bind to the benzodiazepine receptor or other related CNS targets.

-

The Benzonitrile Group: The benzonitrile group is a versatile pharmacophore in medicinal chemistry.[6] The nitrile functionality can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. Its inclusion in a molecule can influence metabolic stability and receptor binding affinity.

While direct biological activity data for this compound is not extensively documented in publicly accessible literature, its structural similarity to known CNS-active compounds makes it a candidate for investigation in neurological and psychiatric drug discovery programs.

Potential Signaling Pathway Involvement:

Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzonitrile ring (likely two doublets in the range of 6.5-8.0 ppm). Protons on the diazepane ring (complex multiplets in the range of 2.5-4.0 ppm). A singlet for the N-methyl group (around 2.3-2.5 ppm). |

| ¹³C NMR | Aromatic carbons, including the quaternary carbon of the nitrile group (around 118-120 ppm) and the carbon attached to the diazepane nitrogen (around 150-155 ppm). Aliphatic carbons of the diazepane ring (in the range of 40-60 ppm). The N-methyl carbon (around 45 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z = 216.15. |

| Infrared (IR) Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups. C=C stretching vibrations for the aromatic ring. C-N stretching vibrations. |

Experimental Workflow for Characterization:

Caption: A typical analytical workflow for compound characterization.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]

Potential Hazards:

-

Toxicity: Benzonitrile and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[7][8] The toxicity is often associated with the in vivo release of cyanide.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[7][8]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7][8]

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7][8]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8]

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry, particularly in the discovery of novel CNS-active agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, its potential biological relevance, and necessary analytical and safety considerations. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- The Royal Society of Chemistry. (2014).

- Fisher Scientific. (2009, September 22).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- Cayman Chemical. (2025, December 20).

-

PubChem. (n.d.). 3-(4-Methyl-3-oxo-1,4-diazepan-1-yl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). [4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenoxy)benzonitrile. Retrieved from [Link]

- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed....

-

PubMed Central (PMC). (n.d.). Chemical structure and biological activity of the diazepines. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

- Google Patents. (n.d.).

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.

- ResearchGate. (n.d.). Experimental and theoretical investigation of spectroscopic properties of diazepam.

- IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.

-

MDPI. (n.d.). 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][6]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1][6]diazepine.

- ResearchG

-

NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectra of diazepam (DZM) Fig. 5.

- SpectraBase. (n.d.). 4-Methyl-benzonitrile cation - Optional[13C NMR] - Chemical Shifts.

-

NIST WebBook. (n.d.). Diazepam. Retrieved from [Link]

-

NIST WebBook. (n.d.). Diazepam. Retrieved from [Link]

- Fisher Scientific. (n.d.). 4-(4-methylperhydro-1,4-diazepin-1-yl)benzonitrile, Thermo Scientific 5 g.

- Sigma-Aldrich. (n.d.). JRD1600.

- ChemicalBook. (n.d.). N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

The Benzonitrile Scaffold: A Cornerstone in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzonitrile moiety, a simple aromatic ring appended with a nitrile group, represents a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have propelled compounds bearing this structure into a remarkable number of FDA-approved drugs and clinical candidates. The nitrile group is far more than a passive substituent; its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and role as a bioisostere for key functional groups allow it to modulate pharmacokinetics and drive potent interactions with a diverse array of biological targets.[1][2][3] This guide provides a comprehensive exploration of the multifaceted biological activities of benzonitrile compounds, delving into their mechanisms of action, therapeutic applications, and the critical experimental methodologies used for their evaluation. We will dissect the causal relationships that underpin their efficacy in oncology, virology, and microbiology, offering field-proven insights for professionals engaged in the discovery and development of next-generation therapeutics.

The Physicochemical Landscape of the Benzonitrile Moiety

The versatility of the benzonitrile scaffold in drug design is rooted in the distinct properties of the nitrile (-C≡N) functional group. Understanding these characteristics is fundamental to appreciating its role in molecular recognition and biological activity.

-

Polarity and Hydrogen Bonding: The nitrile group possesses a strong dipole moment, with the nitrogen atom being highly electronegative. This allows the nitrogen to act as an effective hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors like the backbone amides or specific amino acid side chains (e.g., serine, arginine) within a protein's active site.[4]

-

Bioisosterism: The nitrile is widely regarded as a bioisostere for carbonyl, hydroxyl, and halogen groups.[2] This allows medicinal chemists to replace these functionalities to fine-tune a compound's properties, such as improving metabolic stability or altering its binding mode, without drastically changing its core structure and recognition potential.

-

Electronic Effects: As a potent electron-withdrawing group, the nitrile substituent significantly influences the electronic density of the attached benzene ring. This polarization can enhance π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a binding pocket, thereby increasing binding affinity.[2]

-

Metabolic Stability and Pharmacokinetics: The nitrile group is generally robust and resistant to metabolic degradation.[2] Its incorporation into a drug candidate can improve pharmacokinetic profiles by enhancing solubility, increasing systemic exposure, and prolonging half-life. While the potential for metabolic release of cyanide exists, it is typically a very minor pathway, particularly when the nitrile-bearing carbon is fully substituted to prevent oxidation.[4]

Core Mechanisms of Biological Action

Benzonitrile derivatives exert their biological effects through several well-defined mechanisms. Their ability to target a wide range of proteins underscores their importance in treating a spectrum of diseases.

Enzyme Inhibition

This is the most prominent mechanism through which benzonitrile compounds demonstrate therapeutic effects. The nitrile group is instrumental in anchoring the molecule within the enzyme's active site.[4][5]

-

Causality of Inhibition: The linear geometry and electronic properties of the nitrile group allow it to occupy specific pockets in an enzyme's active site. It can act as a surrogate for a carbonyl oxygen, accepting a hydrogen bond from a backbone N-H or a side chain donor. This interaction, often combined with other non-covalent forces from the benzonitrile ring and its substituents, leads to potent and often highly selective enzyme inhibition.[2][4]

-

Key Examples:

-

Aromatase Inhibitors: Drugs like Anastrozole and Letrozole are non-steroidal aromatase inhibitors used to treat estrogen-dependent breast cancer. The nitrile group coordinates with the heme iron of the cytochrome P450 component of the aromatase enzyme, effectively blocking its function.[4]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A class of drugs for type 2 diabetes, such as Saxagliptin, features an α-amino nitrile structure. The serine residue in the DPP-4 active site attacks the nitrile carbon, forming a stable, reversible covalent adduct that inhibits the enzyme.[4][6]

-

Kinase Inhibitors: Numerous benzonitrile derivatives have been developed to target kinases that are dysregulated in cancer, such as Tankyrase, mTOR, and TBK1/IKKε.[1] They function by competing with ATP for the binding site, with the nitrile group often forming key hydrogen bonds.

-

Caption: Benzonitrile inhibitor binding to an enzyme active site.

Disruption of Structural Proteins

Beyond enzymatic targets, benzonitrile compounds can interfere with the function of critical structural proteins, a mechanism powerfully exploited in cancer therapy.

-

Tubulin Polymerization Inhibition: Certain benzonitrile derivatives act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]

Caption: Pathway of tubulin polymerization inhibitors.

Therapeutic Applications and Biological Data

The diverse mechanisms of action translate into a broad spectrum of therapeutic applications for benzonitrile-containing compounds.

Anticancer Activity

Benzonitrile derivatives are prominent in oncology, targeting various hallmarks of cancer.[7] Their activities range from inducing apoptosis to blocking immune evasion pathways.[1][8]

-

Targets: Tubulin, various kinases, and immune checkpoint proteins like PD-1/PD-L1.[1]

-

Examples: Biphenyl-1,2 benzonitrile derivatives have been developed as inhibitors of the PD-1/PD-L1 interaction, helping to restore the immune system's ability to recognize and attack tumor cells.[1] Other derivatives show potent cytotoxicity against a range of human cancer cell lines.[7][8][9]

Table 1: In Vitro Anticancer Activity of Representative Benzonitrile Derivatives

| Compound Class | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2-Phenylacrylonitrile | HCT116 (Colon) | Nanomolar range | Tubulin Polymerization Inhibition | [1] |

| 2-Phenylacrylonitrile | BEL-7402 (Liver) | Nanomolar range | Tubulin Polymerization Inhibition | [1] |

| Pyrimidine-5-carbonitrile | HCT-116 (Colon) | 1.14 µM | VEGFR-2 Inhibition | [9] |

| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 1.54 µM | VEGFR-2 Inhibition | [9] |

| Indole-Acrylonitrile | HL-60(TB) (Leukemia) | 0.02 - 5.06 µM | Growth Inhibition |[8] |

Antiviral Activity

The antiviral potential of this scaffold has been demonstrated against several viruses, most notably the Hepatitis C Virus (HCV).

-

Mechanism: A key strategy involves blocking the early stages of the viral life cycle.[1] For HCV, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been shown to be potent inhibitors of viral entry into host cells.[1] Other benzotriazole-based derivatives have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus.[10][11][12][13]

Table 2: In Vitro Antiviral Activity of Representative Benzonitrile Derivatives

| Compound Class | Virus | EC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| Arylpiperazinyl-benzonitrile | HCV | 0.022 µM | Viral Entry Inhibition | [1] |

| Benzotriazole-dicarboxamide | Coxsackievirus B5 | 5.5 - 6.9 µM | Viral Helicase Inhibition | [10][12] |

| Benzotriazole-dicarboxamide | Poliovirus-1 | 17.5 - 20.5 µM | Viral Helicase Inhibition | [10][12] |

| Benzotriazole Derivative | Coxsackievirus B5 | 6 - 18.5 µM | Inhibition of Early Infection Stage |[11] |

Antimicrobial Activity

Novel benzo- and naphthonitrile derivatives have been synthesized and evaluated for their ability to combat bacterial and fungal pathogens.[14][15]

-

Mechanism: The proposed mechanism for some derivatives involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases, which are critical for cell wall synthesis.[1]

-

Spectrum: Activity has been demonstrated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[15][16][17]

Table 3: In Vitro Antimicrobial Activity of Representative Benzonitrile Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | Not specified (Significant) | [15] |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-negative bacteria | Not specified (Significant) | [15] |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (fungus) | 6.25 | [15] |

| Benzothiazole-isatin derivative | E. coli | 3.1 | [17] |

| Benzothiazole-isatin derivative | P. aeruginosa | 6.2 |[17] |

Key Experimental Protocols for Activity Assessment

The evaluation of benzonitrile compounds requires robust and validated experimental protocols. The choice of assay is dictated by the specific biological activity being investigated.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a cornerstone for assessing a compound's effect on cell viability and is a primary screening tool for anticancer agents.[1]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzonitrile test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Plaque Reduction Assay for Antiviral Efficacy

This assay is the gold standard for quantifying the inhibition of viral replication.[10][13]

-

Principle: The assay measures the ability of a compound to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells. A reduction in the number or size of plaques indicates antiviral activity.

-

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells (e.g., Vero-76 cells) in 24-well plates.

-

Viral Infection: Infect the cell monolayers with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 2 hours.

-

Compound Application: Remove the viral inoculum. Overlay the cells with a semi-solid medium (e.g., containing methyl-cellulose) that includes serial dilutions of the test compound. This restricts viral spread to adjacent cells, leading to localized plaque formation.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 3-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The stain is taken up only by living cells, leaving the plaques visible as clear zones.

-

Quantification: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

-

Considerations in Drug Development

While biologically active, the journey of a benzonitrile compound from hit to drug requires careful consideration of its broader properties.

-

Structure-Activity Relationship (SAR): Systematic modification of the benzonitrile scaffold is crucial for optimizing potency and selectivity. Studies have shown that the type and position of substituents dramatically affect activity. For instance, adding halogens can enhance antibacterial effects, whereas electron-donating groups may reduce them.[14]

-

Toxicity and Safety: A critical aspect is evaluating the compound's safety profile. Some benzonitrile-based herbicides (e.g., bromoxynil, ioxynil) have demonstrated significant cytotoxicity in human cell lines, highlighting the need for careful screening.[18][19][20] Furthermore, some derivatives have shown potential for aneugenic effects (disruption of chromosome segregation), which must be assessed during preclinical development.[21]

Conclusion

The benzonitrile scaffold is a powerful and enduring tool in the arsenal of the medicinal chemist. Its unique combination of electronic and steric properties enables potent and specific interactions with a vast range of biological targets, leading to profound activities across oncology, virology, and microbiology. The continued exploration of this versatile core, guided by a deep understanding of its mechanisms of action and structure-activity relationships, promises to yield novel therapeutics that can address significant unmet medical needs. This guide serves as a foundational resource, providing both the theoretical underpinnings and practical methodologies required to harness the full potential of benzonitrile compounds in modern drug discovery.

References

-

The chemical structure of some biologically important benzonitrile derivatives. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Available at: [Link]

- Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid. U.S. Patent No. 6,875,882 B2.

-

Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1438–1454. Available at: [Link]

-

Ghufran, S. A., Hanan, K., & Maher, A. D. (2024). SYNTHESIZING PD (II), RU (II) BENZONITRILE- PHENOTHIAZINE DERIVATIVE COMPLEXES AND INVESTIGATING THEIR ANTIBACTERIAL ACTIVITY AND REMOVING SOME HEAVY METALS IN ENVIRONMENTAL SYSTEMS. Anbar Journal of Agricultural Sciences, 22(2). Retrieved from [Link]

- Application of benzonitrile compound in preparation of antitumor drugs. (2012). Google Patents.

-

Benzonitrile. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]

-

The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2024, from [Link]

-

Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5347. Available at: [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 58, 431–437. Available at: [Link]

-

Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. Available at: [Link]

-

Mubeen, S., et al. (2021). Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. ResearchGate. Retrieved from [Link]

-

Biotransformation by enzymes of the nitrile metabolism. (n.d.). Institute of Microbiology of the Czech Academy of Sciences. Retrieved January 9, 2024, from [Link]

-

Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Sanna, V., et al. (2021). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Frontiers in Chemistry, 9, 666870. Available at: [Link]

-

Zhang, Q., et al. (2023). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200845. Available at: [Link]

-

1.12 Clinical applications of enzyme inhibition. (2019, December 18). YouTube. Retrieved from [Link]

-

Ibba, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules, 26(21), 6690. Available at: [Link]

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135081. Available at: [Link]

-

Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. Retrieved from [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved from [Link]

-

Sanna, V., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. ResearchGate. Retrieved from [Link]

-

Vilím, J., Knaus, T., & Mutti, F. G. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS - University of Amsterdam. Retrieved from [Link]

-

Yufita, E., et al. (2023). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Pharmaceutical and Biomedical Sciences, 4(1), 1-10. Available at: [Link]

-

Zaher, D. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 13(1), 12519. Available at: [Link]

-

Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. Retrieved from [Link]

-

Stopper, H., et al. (1999). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology Letters, 106(2-3), 161–169. Available at: [Link]

-

Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. (2024). Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Available at: [Link]

-

Kamińska, K., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(16), 4983. Available at: [Link]

-

Yellu, M. R., et al. (2020). Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. PLoS ONE, 15(10), e0240993. Available at: [Link]

-

Sanna, V., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal, 14, 66-77. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 9, 2024, from [Link]

-

Benzonitrile (T3D1691). (2009). T3DB. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 8. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 11. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Study of Cytotoxic Effects of Benzonitrile Pesticides | Semantic Scholar [semanticscholar.org]

- 21. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,4-Diazepane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Seven-Membered Ring

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a wide array of biological targets. This unique characteristic has led to the development of a diverse range of therapeutic agents targeting the central nervous system (CNS), cancer, viral infections, and cardiovascular diseases. When fused with a benzene ring, it forms the well-known 1,4-benzodiazepine core, the foundation for a highly successful class of drugs. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,4-diazepane derivatives, offering insights for the design and development of novel therapeutics.

Conformational Analysis: The Key to Versatility

The therapeutic versatility of 1,4-diazepane derivatives is intrinsically linked to the conformational dynamics of the seven-membered ring. Unlike rigid aromatic systems, the 1,4-diazepane core can exist in multiple conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted is influenced by the nature and position of substituents on the ring. This conformational flexibility allows for the precise spatial orientation of pharmacophoric groups, enabling optimal interactions with the binding sites of various biological targets. X-ray crystallography and NMR spectroscopy are powerful tools for elucidating the solid-state and solution-phase conformations of these derivatives, providing crucial insights for rational drug design.[1][2][3][4]

Synthetic Strategies: Building the 1,4-Diazepane Core

The construction of the 1,4-diazepane and its benzofused analogues can be achieved through various synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,4-benzodiazepines. These methods often involve the intramolecular cyclization of appropriately substituted precursors, offering high efficiency and functional group tolerance.[5][6][7][8]

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi four-component reaction is a versatile multicomponent reaction that allows for the rapid assembly of complex molecules, including 1,4-benzodiazepine scaffolds. This one-pot reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate a diverse range of derivatives.[9][10][11][12][13]

Heteropolyacid-Catalyzed Condensation

An efficient method for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids (HPAs) as catalysts. This approach offers high yields and short reaction times.[14]

Therapeutic Applications of 1,4-Diazepane Derivatives

The unique structural features of the 1,4-diazepane core have been exploited to develop a wide range of therapeutic agents with diverse pharmacological activities.

Central Nervous System (CNS) Agents

The most well-known application of 1,4-diazepane derivatives is in the field of CNS disorders, primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

1,4-Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the CNS. By binding to a site distinct from the GABA binding site, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane. This results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Caption: Allosteric modulation of the GABA-A receptor by 1,4-benzodiazepines.

The biological activity of 1,4-benzodiazepines is highly dependent on their substitution pattern. Key SAR observations include:

-

Position 7: An electron-withdrawing group (e.g., chloro, nitro) is crucial for anxiolytic activity.

-

Position 5: A phenyl group is generally preferred for activity.

-

Position 1: Alkyl substitution can influence the duration of action.

-

Positions 2 and 3: Modifications at these positions can modulate the pharmacological profile, leading to compounds with hypnotic or anticonvulsant properties.

| Compound | Target | IC50 / Ki | Reference |

| Diazepam | GABA-A Receptor (α1β2γ2) | Ki: 6.5 nM | [15] |

| Flumazenil | GABA-A Receptor (α1β2γ2) | Ki: 0.2 nM | [15] |

| Bretazenil | GABA-A Receptor (α1β2γ2) | Ki: 0.4 nM | [15] |

| Compound 5 | GABA-A Receptor (α2β3γ2) | IC50: 1.5 µM | [16][17] |

| Compound 5 | GABA-A Receptor (α3β3γ2) | IC50: 1.1 µM | [16][17] |

Anticancer Agents

Recent research has highlighted the potential of 1,4-benzodiazepine derivatives as anticancer agents, with mechanisms of action distinct from their CNS effects.

Several novel 1,4-benzodiazepine derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.[18][19][20]

Caption: Anticancer mechanism via inhibition of tubulin polymerization.

Compound 9a , a novel benzodiazepine derivative, has demonstrated potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range. It effectively inhibits tubulin polymerization with an IC50 of 1.65 µM.[21]

Antiviral Agents

The 1,4-diazepane scaffold has also shown promise in the development of antiviral agents, particularly against flaviviruses.

Certain 1,4-benzodiazepine derivatives have been identified as inhibitors of flavivirus replication by targeting the non-structural protein 4B (NS4B). NS4B is a key viral protein involved in the formation of the viral replication complex and in counteracting the host's innate immune response. By binding to NS4B, these compounds disrupt its function, thereby inhibiting viral replication.[22][23][24][25][26]

Caption: Antiviral mechanism via inhibition of the flavivirus NS4B protein.

Anticoagulant Agents

The 1,4-diazepane core has been utilized to design potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.

Factor Xa (FXa) is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. 1,4-Diazepane derivatives have been designed to bind to the active site of FXa, particularly interacting with the S4 aryl-binding domain, thereby inhibiting its enzymatic activity and preventing blood clot formation.[27][28][29][30]

Caption: Anticoagulant mechanism via inhibition of Factor Xa.

Sigma Receptor Ligands

1,4-Diazepane derivatives have also been explored as ligands for sigma receptors, which are involved in various neurological and psychiatric disorders.